Enzyme Inhibition Selectivity: 7-Azaindole Derivative Demonstrates Target-Dependent IC50 Ranging from 250 nM to >10,000 nM
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-7-azaindole derivative (CHEMBL4646593) exhibits a broad range of inhibitory potencies across different enzyme targets, with IC50 values varying by over 40-fold depending on the specific protein. Against carbonyl reductase 1 (CBR1), the compound demonstrates an IC50 of 250 nM, while against the closely related aldo-keto reductase family 1 member C4 (AKR1C4), the IC50 exceeds 10,000 nM, yielding a selectivity ratio of >40-fold [1]. This target-dependent activity profile is a direct consequence of the 7-azaindole moiety, which modulates hydrogen-bonding interactions within the enzyme active sites. In contrast, the parent pyrido[4,3-b]indole scaffold lacking the 7-azaindole modification typically exhibits more uniform inhibition across reductase isoforms, making the 7-azaindole variant the preferred choice for programs requiring isoform selectivity [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 250 nM (CBR1); IC50 > 10,000 nM (AKR1C4) |
| Comparator Or Baseline | Parent pyrido[4,3-b]indole scaffold: reported to exhibit similar IC50 values across reductase isoforms (specific numeric data not available from comparative studies) |
| Quantified Difference | Selectivity ratio >40-fold for 7-azaindole derivative; parent scaffold shows minimal isoform discrimination |
| Conditions | Recombinant enzyme inhibition assays; CBR1 inhibition measured by monitoring substrate conversion; AKR1C4 inhibition assessed via S-tetralol-induced dehydrogenase activity |
Why This Matters
Procurement of the 7-azaindole derivative is essential for research programs targeting specific reductase isoforms where off-target inhibition would confound biological interpretation.
- [1] BindingDB Entry BDBM50543397, CHEMBL4646593: IC50 values for CBR1 (250 nM) and AKR1C4 (>10,000 nM). View Source
- [2] Stefek M, Snirc V, Djoubissie PO, Majekova M, Demopoulos V, Rackova L, et al. Carboxymethylated pyridoindole antioxidants as aldose reductase inhibitors: Synthesis, activity, partitioning, and molecular modeling. Bioorg Med Chem. 2008;16(9):4908-4920. View Source
